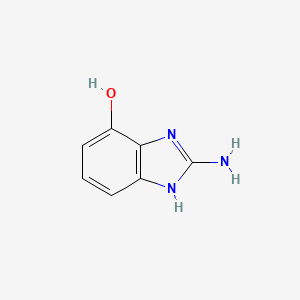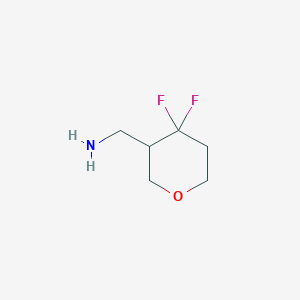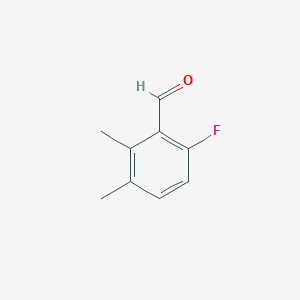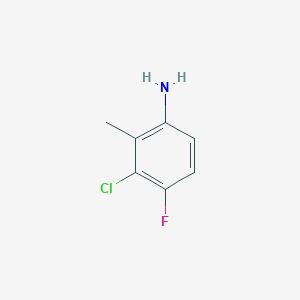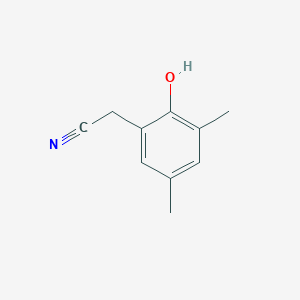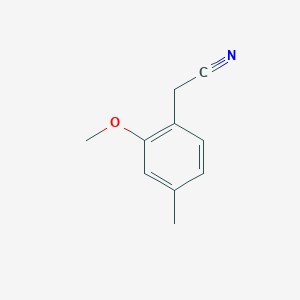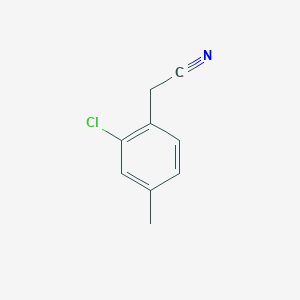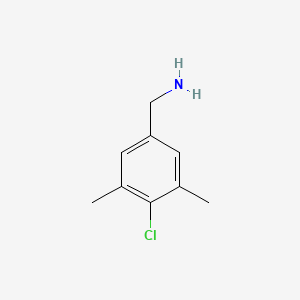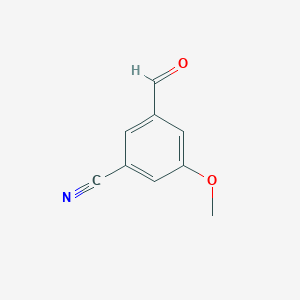
3-Formyl-5-methoxybenzonitrile
描述
3-Formyl-5-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a methoxy group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
3-Formyl-5-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the cyanation of 3-bromo-5-methoxybenzaldehyde. The reaction is typically carried out in the presence of zinc cyanide (Zn(CN)2) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at 90°C under an argon atmosphere for 48 hours. After completion, the reaction mixture is cooled, and the product is purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
3-Formyl-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-Carboxy-5-methoxybenzonitrile.
Reduction: 3-Hydroxymethyl-5-methoxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-Formyl-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Formyl-5-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
3-Formylbenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxybenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.
3-Methoxybenzonitrile: Lacks both the formyl and methoxy groups, making it less reactive overall.
Uniqueness
3-Formyl-5-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
属性
IUPAC Name |
3-formyl-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCWVYFPAJMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
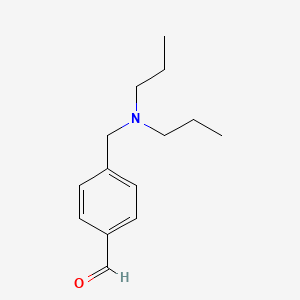
![4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7964765.png)
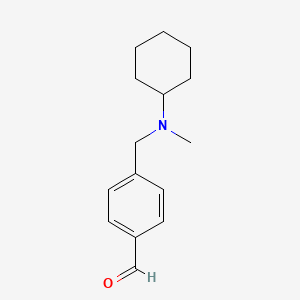
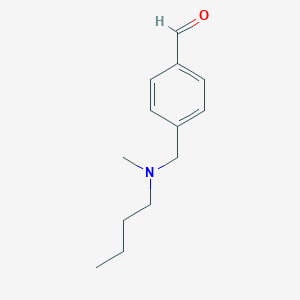
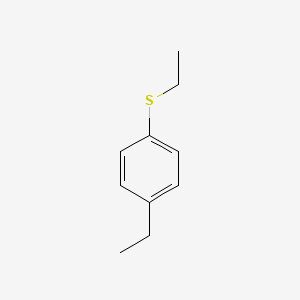
amine](/img/structure/B7964790.png)
